

Comprehensive Spectral Characterization Guide: 3-(3-Bromo-4-hydroxyphenyl)propanoic Acid

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Compound of Interest

Compound Name:	3-(3-Bromo-4-hydroxyphenyl)propanoic acid
CAS No.:	20146-10-5
Cat. No.:	B3114451

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Executive Summary

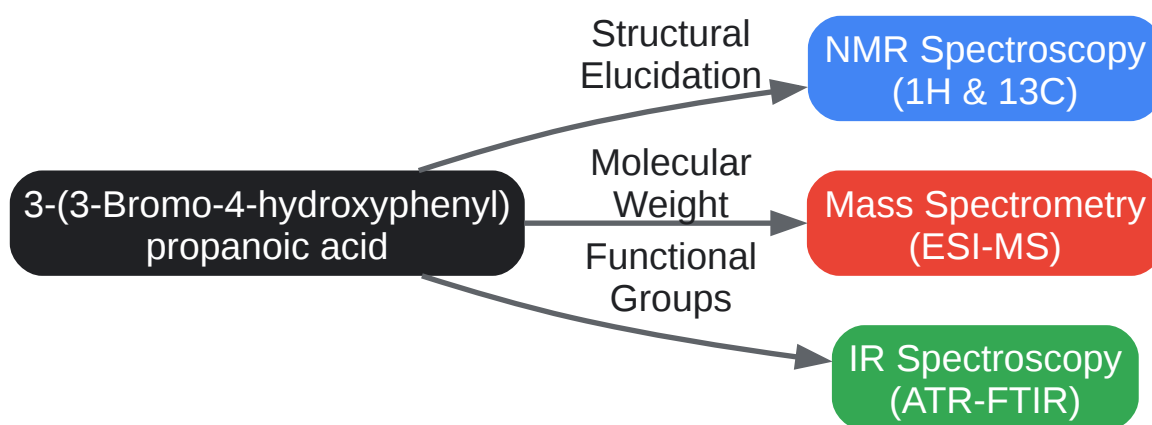
3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a halogenated phenolic acid frequently utilized as a critical building block in the synthesis of tyrosinase inhibitors, thyroid hormone analogs, and bioactive polyphenols. Accurate structural elucidation of this compound requires a multidimensional analytical approach. This technical guide provides an in-depth, rigorously validated framework for the spectral characterization of **3-(3-Bromo-4-hydroxyphenyl)propanoic acid** using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Identity & Analytical Workflow

- IUPAC Name: **3-(3-Bromo-4-hydroxyphenyl)propanoic acid**
- CAS Number: 20146-10-5[1]

- Molecular Formula: C₉H₉BrO₃
- Molecular Weight: 245.07 g/mol [1]

To ensure absolute structural confirmation, a tripartite analytical workflow is deployed, isolating specific molecular features (connectivity, mass, and functional groups) through orthogonal techniques.



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Figure 1: Multidimensional analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

For halogenated phenolic acids, the choice of solvent is critical. Deuterated chloroform (CDCl₃) often yields poor solubility and broad peaks due to intermolecular hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because its strong hydrogen-bond accepting nature disrupts solute-solute interactions, yielding sharp, highly resolved resonances for both the phenolic and carboxylic protons.

Spectral Interpretation

Based on established spectrometric identification rules[2], the ¹H NMR spectrum in DMSO-d₆ reveals an asymmetric trisubstituted aromatic ring. The bromine atom at C3 and the hydroxyl group at C4 dictate the splitting pattern:

- H-2 (ortho to Br, meta to propanoic chain): Appears as a doublet with a small meta-coupling constant (Hz).
- H-5 (ortho to OH): Appears as a doublet with a typical ortho-coupling constant (Hz).
- H-6 (meta to Br, ortho to H-5): Appears as a doublet of doublets (Hz).

In the ^{13}C NMR spectrum, the "heavy atom effect" of bromine causes a distinct shielding of the ipso carbon (C3), shifting it upfield to ~ 109 ppm, while the electronegative oxygen deshields C4 to ~ 153 ppm[2].

Quantitative Data Summary

Table 1: Predicted NMR Assignments in DMSO-d6 (400 MHz for ^1H , 100 MHz for ^{13}C)

Position	1H Chemical Shift (ppm)	Multiplicity & J-Coupling	13C Chemical Shift (ppm)	Assignment Notes
C1 (ipso)	-	-	133.0	Aromatic C attached to alkyl chain
C2	7.30	d, J = 2.0 Hz	132.5	Aromatic CH (meta to alkyl)
C3 (C-Br)	-	-	109.5	Shielded by heavy atom effect
C4 (C-OH)	-	-	153.0	Deshielded by electronegative O
C5	6.85	d, J = 8.2 Hz	116.0	Aromatic CH (ortho to OH)
C6	7.05	dd, J = 8.2, 2.0 Hz	129.0	Aromatic CH
C1' (C=O)	-	-	174.5	Carboxylic acid carbonyl
C2' (CH2)	2.50	t, J = 7.5 Hz	35.5	Aliphatic CH2 adjacent to C=O
C3' (CH2)	2.75	t, J = 7.5 Hz	29.5	Benzylic CH2
Ar-OH	10.00	br s	-	Phenolic hydroxyl (exchangeable)
COOH	12.10	br s	-	Carboxylic hydroxyl (exchangeable)

Mass Spectrometry (MS)

Causality & Rationale

Electrospray Ionization (ESI) in negative ion mode is the optimal technique for phenolic acids. Because the carboxylic acid and phenol groups are highly acidic, they readily deprotonate to form stable

anions, offering superior sensitivity and virtually eliminating background chemical noise compared to positive mode[3].

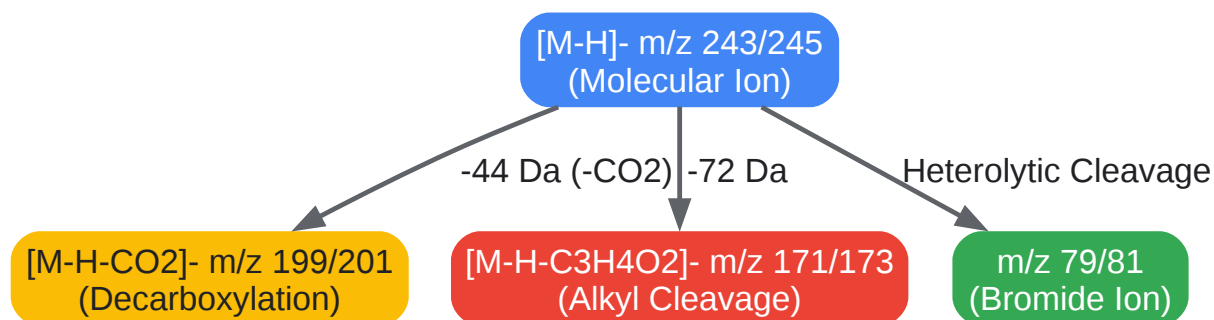
Isotopic Signature & Fragmentation

The presence of a single bromine atom provides a definitive diagnostic feature: a 1:1 isotopic doublet separated by 2 mass units (

and

). The molecular ion

will appear at m/z 243 and 245. Upon Collision-Induced Dissociation (CID), phenolic acids typically undergo decarboxylation (loss of 44 Da) and cleavage of the alkyl chain[3].



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Figure 2: Proposed ESI-MS negative mode fragmentation pathway.

Table 2: ESI-MS Negative Mode Peak Assignments

m/z Value	Ion Type	Relative Intensity	Structural Assignment
243 / 245		100% (Base Peak)	Deprotonated molecular ion (79Br / 81Br)
199 / 201		45%	Loss of carboxyl group
171 / 173		20%	Loss of propanoic acid side chain
79 / 81		15%	Heterolytic cleavage of C-Br bond

Fourier-Transform Infrared (FT-IR) Spectroscopy Causality & Rationale

Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a massive, broad artifact in the 3400-3000 cm^{-1} region, which obscures the critical O-H stretching vibrations of the analyte. ATR requires no sample preparation and yields highly reproducible spectra[2].

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm ⁻¹)	Peak Shape/Intensity	Vibrational Assignment
3400 - 2500	Broad, Strong	O-H stretch (overlapping phenolic and carboxylic acid)
1705	Sharp, Strong	C=O stretch (carboxylic acid carbonyl)
1600, 1500	Sharp, Medium	C=C stretch (aromatic ring skeletal vibrations)
1210	Sharp, Strong	C-O stretch (phenolic)
650	Sharp, Medium	C-Br stretch (halogen-carbon bond)

Validated Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol A: High-Resolution NMR Acquisition

- **Sample Preparation:** Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, stored over molecular sieves to prevent water contamination). Transfer to a clean 5 mm NMR tube.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to a stable 298 K.
- **Acquisition Parameters:**
 - ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.
 - ¹³C NMR: 1024 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.
- **Self-Validation Step:** Calibrate the chemical shift scale internally using the residual solvent peaks. Ensure the DMSO pentet is exactly at 2.50 ppm (¹H) and the septet is at 39.52 ppm

(13C). If the water peak (broad singlet near 3.3 ppm) is excessively large, dry the sample and re-prepare, as water can exchange with the phenolic OH, altering its shift.

Protocol B: ESI-MS Analysis

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a final working concentration of 1 µg/mL in Methanol/Water (50:50, v/v). Crucial: Do not add trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode.
- **Instrument Setup:** Configure the mass spectrometer for ESI negative mode. Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.
- **Acquisition:** Scan from m/z 50 to 500. For MS/MS (CID), isolate the m/z 243 precursor and apply a collision energy of 15-20 eV using Argon as the collision gas.
- **Self-Validation Step:** Visually inspect the precursor ion cluster. The system is validated if the m/z 243 and 245 peaks exhibit an exact 1:1 intensity ratio, confirming the presence of a single bromine atom and ruling out isobaric contamination.

Protocol C: ATR-FTIR Spectroscopy

- **Background Acquisition:** Before loading the sample, thoroughly clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 co-added scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.
- **Sample Loading:** Place 2-5 mg of the neat solid powder directly onto the center of the ATR crystal.
- **Acquisition:** Lower the ATR anvil and apply consistent, firm pressure until the real-time spectral preview shows a transmittance of ~10% for the strongest band (usually the C=O stretch). Co-add 32 scans.
- **Self-Validation Step:** Check the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. If the baseline is sloped, the sample pressure is uneven or the crystal is damaged. Re-apply pressure and re-scan.

References

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Sources

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